molecular formula C12H13ClF3NO2 B1397249 Methyl 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride CAS No. 1187830-67-6

Methyl 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride

Cat. No. B1397249
CAS RN: 1187830-67-6
M. Wt: 295.68 g/mol
InChI Key: LOGVLHWPTAGSOO-UHFFFAOYSA-N
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Description

The trifluoromethyl group is a functional group that has the formula -CF3 . It’s derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom with a fluorine atom . Compounds with this group are a subclass of the organofluorines .


Synthesis Analysis

Trifluoromethyl-containing compounds can be synthesized using various methods. For example, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .


Molecular Structure Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . This property can influence the molecular structure and reactivity of the compounds it’s part of.


Chemical Reactions Analysis

Trifluoromethylated compounds are often strong acids, such as trifluoromethanesulfonic acid and trifluoroacetic acid . Conversely, the trifluoromethyl group lowers the basicity of compounds like trifluoroethanol .


Physical And Chemical Properties Analysis

The trifluoromethyl group has unique physicochemical properties due to the combination of the unique characteristics of the fluorine atom and the pyridine moiety . These properties can influence the behavior of the compounds it’s part of in various environments.

Scientific Research Applications

Inhibitor Design for Phenylethanolamine N-methyltransferase

Methyl 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride is part of a group of compounds evaluated for their potential as inhibitors of phenylethanolamine N-methyltransferase (PNMT). Research by Grunewald et al. (2006) explored the balance between steric and pKa properties in these compounds to achieve selective inhibition of PNMT while minimizing affinity for the alpha(2)-adrenoceptor (Grunewald et al., 2006).

Synthesis and Biological Evaluation

The compound has been synthesized and its derivatives have been evaluated for various biological activities. Azukizawa et al. (2008) identified a derivative as a potent agonist for peroxisome proliferator-activated receptor gamma (PPARγ), highlighting its potential in managing diabetes (Azukizawa et al., 2008). Similarly, studies on the synthesis and biological evaluation of its derivatives, as mentioned by Macháček et al. (2006) and Jansa et al. (2006), have opened up avenues for developing novel pharmaceutical agents (Macháček et al., 2006), (Jansa et al., 2006).

Antioxidant Properties

Kawashima et al. (1979) synthesized a compound related to this compound and evaluated its antioxidant properties. The study found that the compound exhibited excellent electron-donating activity, indicating potential as an antioxidant (Kawashima et al., 1979).

Novel Synthetic Approaches

Research has also focused on developing novel synthetic approaches for this compound and its derivatives. For example, studies by Costa et al. (1992) and Gray et al. (1980) have contributed to the advancement of synthetic methods, potentially facilitating the production and further investigation of these compounds (Costa et al., 1992), (Gray et al., 1980).

Interaction with DNA

A study by Kundu et al. (1975) synthesized a derivative of the compound for potential specific binding to native deoxyribonucleic acid (DNA), indicating its relevance in understanding and manipulating DNA interactions (Kundu et al., 1975).

Mechanism of Action

The trifluoromethyl group occurs in certain pharmaceuticals, drugs, and abiotically synthesized natural fluorocarbon-based compounds . The medicinal use of the trifluoromethyl group dates from 1928, although research became more intense in the mid-1940s .

Future Directions

The development of fluorinated organic chemicals, including those with the trifluoromethyl group, is becoming an increasingly important research topic . It’s expected that many novel applications of trifluoromethyl-containing compounds will be discovered in the future .

properties

IUPAC Name

methyl 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO2.ClH/c1-18-11(17)10-5-8(12(13,14)15)4-7-6-16-3-2-9(7)10;/h4-5,16H,2-3,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOGVLHWPTAGSOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC2=C1CCNC2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30718489
Record name Methyl 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1187830-67-6
Record name Methyl 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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